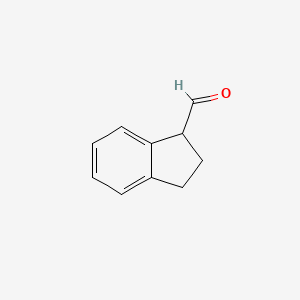

2,3-dihydro-1H-indene-1-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,7,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKDJMDGRSJZIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37414-43-0 | |

| Record name | 2,3-dihydro-1H-indene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,3 Dihydro 1h Indene 1 Carbaldehyde

De Novo Synthesis Approaches to the Dihydroindene Core

The formation of the 2,3-dihydro-1H-indene (also known as indane) skeleton is a critical step in the synthesis of 2,3-dihydro-1H-indene-1-carbaldehyde. Methodologies to construct this bicyclic system often involve intramolecular cyclization reactions and tandem or cascade sequences.

Cyclization Reactions for Carbocyclic Ring Formation

Intramolecular cyclization reactions are a cornerstone for the synthesis of the dihydroindene framework. A common strategy involves the Friedel-Crafts reaction, where a suitably substituted aromatic precursor undergoes cyclization to form the five-membered ring. For instance, derivatives of 3-phenylpropanoic acid can be cyclized under acidic conditions to yield indanone intermediates, which can then be further functionalized.

Another approach involves the cyclization of Morita-Baylis-Hillman adducts. These reactions can proceed via an intramolecular Friedel-Crafts pathway to generate the indene (B144670) ring system. The use of chiral catalysts in these cyclizations can also lead to enantiomerically enriched products. nih.govresearchgate.net

Tandem and Cascade Synthetic Pathways

Tandem and cascade reactions offer an efficient route to the dihydroindene core by forming multiple bonds in a single synthetic operation. One such strategy is the reductive cyclization of ortho-formyl trans-cinnamaldehydes. In the presence of an aminocatalyst and a Hantzsch ester as the reducing agent, these substrates can undergo a transition-metal-free cyclization to yield 1H-indene-2-carbaldehyde derivatives. rsc.org While this method yields the 2-carbaldehyde isomer, it demonstrates the potential of cascade reactions in constructing the indene framework with aldehyde functionality.

Functional Group Interconversions to the Aldehyde Moiety

A prevalent strategy for the synthesis of this compound involves the transformation of a pre-existing functional group on the dihydroindene core into the desired aldehyde moiety. This is typically achieved through the oxidation of a primary alcohol or the reduction of a carboxylic acid derivative.

Oxidation of Primary Alcohols (e.g., Dess-Martin Oxidation)

The oxidation of the primary alcohol, (2,3-dihydro-1H-inden-1-yl)methanol, provides a direct route to this compound. The Dess-Martin periodinane (DMP) oxidation is a particularly mild and efficient method for this transformation. This reaction is known for its high chemoselectivity and tolerance of various functional groups, proceeding under neutral conditions at room temperature.

The precursor alcohol, (2,3-dihydro-1H-inden-1-yl)methanol, can be synthesized through the reduction of 1-indanone (B140024). Asymmetric reduction of 1-indanone, for instance, using biocatalysts like Lactobacillus paracasei, can yield enantiomerically pure (S)-1-indanol, which can then be oxidized to the corresponding chiral aldehyde.

Reduction of Carboxylic Acid Derivatives or Nitriles

Alternatively, the aldehyde can be obtained by the partial reduction of a carboxylic acid derivative, such as an ester or an acid chloride. For example, esters of 2,3-dihydro-1H-indene-1-carboxylic acid can be reduced to the aldehyde using diisobutylaluminium hydride (DIBAL-H) at low temperatures. nih.govrsc.org This method prevents over-reduction to the corresponding alcohol.

Similarly, 2,3-dihydro-1H-indene-1-carbonyl chloride can be reduced to the aldehyde using milder reducing agents like lithium tri-tert-butoxyaluminum hydride. nih.govmdpi.comresearchgate.net The synthesis of the precursor, 2,3-dihydro-1H-indene-1-carboxylic acid, can be achieved through methods such as the hydrogenation of the corresponding indene-carboxylic acid. nih.gov

Catalytic and Asymmetric Synthesis Strategies

The development of catalytic and asymmetric methods for the synthesis of this compound is crucial for accessing enantiomerically pure forms of this compound. While direct asymmetric catalytic routes to the target aldehyde are not extensively reported, strategies involving asymmetric synthesis of precursors are well-established.

As mentioned previously, the asymmetric reduction of 1-indanone is a key step in obtaining chiral (2,3-dihydro-1H-inden-1-yl)methanol. This can be achieved through biocatalytic methods using microorganisms or isolated enzymes, or through asymmetric transfer hydrogenation using chiral ruthenium catalysts. These chiral alcohols can then be oxidized to the enantiomerically pure aldehyde.

Another potential catalytic approach is the hydroformylation of indene. Hydroformylation introduces a formyl group and a hydrogen atom across a double bond. Asymmetric hydroformylation, using chiral rhodium catalysts, could potentially be employed to directly synthesize chiral this compound from indene, although specific examples for this transformation are not widely documented.

Transition Metal-Catalyzed Syntheses (e.g., Palladium-mediated reactions)

Transition metal catalysis offers powerful tools for the construction of the indane framework. Palladium-mediated reactions, in particular, have been extensively explored for their efficiency and functional group tolerance. organic-chemistry.org One prominent strategy involves the carbonylation of styrene (B11656) derivatives. For instance, the bis-alkoxycarbonylation of styrenes, catalyzed by palladium(II) complexes, can yield phenylsuccinate derivatives which are precursors to indene structures. rsc.org These reactions can be carried out under mild conditions, such as room temperature and low carbon monoxide pressure. researchgate.net

A notable example is the diastereospecific bis-alkoxycarbonylation of 1H-indene using a palladium(II) catalyst with a specific diimine ligand to produce dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate. researchgate.net This reaction highlights the ability of palladium catalysis to control stereochemistry. The catalytic system typically involves an oxidant, such as p-benzoquinone, to regenerate the active palladium species. researchgate.net

Furthermore, palladium-catalyzed intramolecular C-H alkylation of arenes provides a direct route to the indane core from appropriately substituted alkyl halides. organic-chemistry.org Other transition metals like nickel have also been employed in carboannulation reactions to synthesize indanes from o-bromobenzyl zinc bromide and acrylates or styrene. organic-chemistry.org

| Catalyst/Reagents | Starting Material | Product | Key Features | Reference |

|---|---|---|---|---|

| Pd(TFA)₂, N²,N³-bis(2,6-dimethylphenyl)butane-2,3-diimine, p-benzoquinone, CO | 1H-Indene, Benzyl (B1604629) alcohol | Dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate | Diastereospecific bis-alkoxycarbonylation | researchgate.net |

| Pyridinimine-modified Pd(II) complexes, 1,4-benzoquinone, p-toluenesulfonic acid, CO | Styrene | Dimethyl phenylsuccinate | High selectivity and turnover numbers | rsc.org |

| Nickel catalyst | o-bromobenzyl zinc bromide, acrylates/styrene | Indanes | Carboannulation reaction | organic-chemistry.org |

Organocatalytic and Biocatalytic Approaches (e.g., enzymatic resolutions for related structures)

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral indane derivatives. For instance, the regiospecific synthesis of 1H-indene-2-carbaldehyde derivatives can be achieved through a transition-metal-free, reductive cyclization of ortho-formyl trans-cinnamaldehydes. rsc.org This reaction utilizes a Hantzsch ester in the presence of an aminocatalyst. A key advantage of this approach is the ability to suppress cycloolefin isomerization by employing sterically demanding aminocatalysts. rsc.org

Biocatalytic methods, while less directly reported for this compound itself, are highly relevant for producing enantiopure precursors and related structures. Enzymatic resolutions are a classic example, where enzymes are used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. For related indane structures, biocatalytic hydroxylation has been demonstrated. For example, toluene (B28343) dioxygenase from Pseudomonas putida UV4 can catalyze the benzylic monohydroxylation of indane and 2-substituted indanes to yield enantiopure cis-indan-1-ols. researchgate.net This approach offers a green and highly selective route to chiral building blocks that can be further elaborated to target aldehydes.

| Method | Catalyst/Enzyme | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Organocatalytic Reductive Cyclization | Sterically demanding aminocatalyst, Hantzsch ester | ortho-formyl trans-cinnamaldehydes | 1H-indene-2-carbaldehyde derivatives | Regiospecific, suppression of isomerization | rsc.org |

| Biocatalytic Hydroxylation | Toluene dioxygenase (from Pseudomonas putida UV4) | Indane and 2-substituted indanes | Enantiopure cis-indan-1-ols | High enantioselectivity, benzylic hydroxylation | researchgate.net |

Diastereoselective and Enantioselective Pathways (e.g., diastereospecific bis-alkoxycarbonylation)

The control of stereochemistry is crucial in the synthesis of complex molecules. Diastereoselective and enantioselective pathways to this compound and its derivatives are of significant interest. As mentioned earlier, the diastereospecific bis-alkoxycarbonylation of 1H-indene is a prime example of achieving high diastereoselectivity through palladium catalysis. researchgate.net This reaction, starting from commercially available materials, yields the dicarboxylate product with a specific stereochemistry. researchgate.net

Enantioselective synthesis of the indane framework can be achieved through various strategies, including asymmetric conjugate additions and transition-metal-catalyzed cyclizations. rsc.org For example, chiral N-heterocyclic carbene (NHC) catalysts can trigger an intramolecular Michael addition with excellent enantiocontrol to construct the indane skeleton. rsc.org Rhodium-catalyzed asymmetric intramolecular 1,4-addition has also been employed for the enantioselective synthesis of chiral 3-aryl-1-indanones, which can be precursors to the target aldehyde. organic-chemistry.org

| Reaction Type | Catalyst/Reagent | Substrate | Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Bis-alkoxycarbonylation | Aryl α-diimine/palladium(II) catalyst | 1H-indene | Dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate | Diastereospecific | researchgate.net |

| Intramolecular Michael Addition | Chiral N-heterocyclic carbene (NHC) | Conjugated aldehyde with a pendant Michael acceptor | Fused indane | High enantioselectivity (e.g., 99% ee) | rsc.org |

| Asymmetric Intramolecular 1,4-Addition | Rhodium/MonoPhos | Pinacolborane chalcone (B49325) derivatives | Chiral 3-aryl-1-indanones | Excellent enantioselectivities | organic-chemistry.org |

Synthesis of Substituted this compound Derivatives (e.g., halogens, alkyl groups)

The synthesis of substituted derivatives of this compound allows for the fine-tuning of the molecule's properties. Substituents such as halogens and alkyl groups can be introduced either by using pre-functionalized starting materials or by direct functionalization of the indane core.

The synthesis of halogenated indane derivatives often starts from halogenated precursors. For example, halogenated phthalic anhydrides can be converted into halogenated indane-1,3-diones, which are versatile intermediates. nih.gov These can then be further modified to introduce the carbaldehyde function. Direct halogenation of the indane-1,3-dione at the methylene (B1212753) position is also possible using various reagents. nih.gov

The introduction of alkyl groups can be achieved through Friedel-Crafts alkylation reactions. sci-hub.ru For instance, intramolecular Friedel-Crafts alkylation of benzyl carbinols can lead to the formation of the indane ring with specific substitution patterns. sci-hub.ru Gold(I) catalysis has been shown to be effective for the direct Csp³-H activation to synthesize electron-neutral, electron-poor, and electron-rich indene derivatives. researchgate.net

| Substitution Type | Synthetic Approach | Precursor/Reagent | Key Aspect | Reference |

|---|---|---|---|---|

| Halogenation | Synthesis from halogenated precursors | Halogenated phthalic anhydrides | Builds the substituted core from the start | nih.gov |

| Alkylation | Intramolecular Friedel-Crafts alkylation | Benzyl carbinols | Forms the substituted indane ring | sci-hub.ru |

| Various Substituents | Gold(I)-catalyzed Csp³-H activation | Appropriately substituted precursors | Direct synthesis of diverse derivatives | researchgate.net |

Green Chemistry Principles in Synthetic Route Design (e.g., eco-friendly protocols, solvent-free reactions)

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable chemical processes. This includes the use of eco-friendly solvents, catalyst-free conditions, and solvent-free reactions.

A notable green approach is the use of water as a reaction medium. The synthesis of 2,3-dihydroquinazolin-4(1H)-ones, which involves a cyclocondensation reaction, has been successfully carried out in water without a catalyst, offering advantages of low cost, mild conditions, and simple workup. researchgate.net While not a direct synthesis of the target aldehyde, this demonstrates the potential of aqueous synthesis for related heterocyclic systems.

Solvent-free reactions represent another key green chemistry strategy. The synthesis of 2-arylidenindane-1,3-diones has been achieved through the condensation of indan-1,3-dione with various aldehydes at room temperature without any solvent, using a task-specific ionic liquid as a catalyst. acs.org This method is characterized by being low-cost, high-yield, and fast. acs.org Similarly, solvent-free conditions have been employed in the copper-catalyzed synthesis of indolizines, highlighting the broader applicability of this approach to enhance reaction rates and align with green chemistry principles. nih.gov The development of visible-light photocatalyzed reactions also contributes to greener synthesis by utilizing mild and sustainable energy sources. rsc.org

| Green Principle | Reaction/Method | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Use of Water as Solvent | Cyclocondensation for 2,3-dihydroquinazolin-4(1H)-ones | Water, catalyst-free | Low cost, mild conditions, simple workup | researchgate.net |

| Solvent-Free Reaction | Condensation for 2-arylidenindane-1,3-diones | Room temperature, task-specific ionic liquid catalyst | Low-cost, high-yield, fast | acs.org |

| Solvent-Free Reaction | Cu-catalyzed synthesis of indolizines | Solvent-free | Enhanced reaction rate | nih.gov |

| Use of Sustainable Energy | Visible light-photocatalyzed cycloaddition | Visible light, microchannel reactor | Extremely mild conditions, high efficiency | rsc.org |

Chemical Reactivity, Reaction Mechanisms, and Derivatization

Reactivity of the Aldehyde Functional Group

The aldehyde group, characterized by a polarized carbon-oxygen double bond, is the most reactive site on the molecule for a variety of transformations.

Oxidation Reactions and Mechanistic Pathways

The aldehyde functional group of 2,3-dihydro-1H-indene-1-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 2,3-dihydro-1H-indene-1-carboxylic acid. This transformation is a common reaction for aldehydes and can be achieved using a range of oxidizing agents.

Strong oxidizing agents such as chromic acid (H₂CrO₄), generated in situ from chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇) in aqueous sulfuric acid, are effective for this purpose. sciensage.infoyoutube.com

Mechanistic Pathway (Chromic Acid Oxidation): The oxidation mechanism is believed to proceed through the formation of an aldehyde hydrate (B1144303), which then forms a chromate (B82759) ester. The key steps are:

Hydration: The aldehyde reacts with water to form a geminal diol (hydrate).

Chromate Ester Formation: One of the hydroxyl groups of the hydrate attacks the chromium atom of chromic acid to form a chromate ester. nih.gov

Elimination: A base (such as water) abstracts the proton from the carbon that was formerly the carbonyl carbon. This is followed by the elimination of a reduced chromium species (e.g., HCrO₃⁻), resulting in the formation of the carboxylic acid. nih.govbhu.ac.in

| Oxidizing Agent | Product | Typical Conditions |

| Chromic Acid (H₂CrO₄) | 2,3-dihydro-1H-indene-1-carboxylic acid | CrO₃, H₂SO₄, acetone (B3395972) (Jones Oxidation) |

| Potassium Permanganate (KMnO₄) | 2,3-dihydro-1H-indene-1-carboxylic acid | Basic, aqueous solution, followed by acidification |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | 2,3-dihydro-1H-indene-1-carboxylate | Aqueous ammonia |

Reduction Reactions and Product Profiles

The aldehyde group is easily reduced to a primary alcohol, (2,3-dihydro-1H-inden-1-yl)methanol. This can be accomplished using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most common. researchgate.netmasterorganicchemistry.com

Sodium borohydride is a milder reducing agent that is highly selective for aldehydes and ketones, typically used in alcoholic solvents like methanol (B129727) or ethanol. researchgate.net Lithium aluminum hydride is a much stronger reducing agent capable of reducing a wider range of functional groups, but it also effectively reduces aldehydes to primary alcohols. youtube.commasterorganicchemistry.com

Mechanistic Pathway (Sodium Borohydride Reduction): The reduction proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. researchgate.netusm.my

Nucleophilic Attack: The borohydride ion (BH₄⁻) acts as a source of hydride. The hydride attacks the carbonyl carbon, breaking the C=O pi bond and forming a new C-H bond. This creates a tetrahedral alkoxide intermediate. usm.myresearchgate.net

Protonation: The resulting alkoxide is then protonated by the solvent (e.g., methanol) or during an aqueous/acidic workup step to yield the primary alcohol. researchgate.netwikipedia.org

| Reducing Agent | Product | Typical Solvents |

| Sodium Borohydride (NaBH₄) | (2,3-dihydro-1H-inden-1-yl)methanol | Methanol, Ethanol |

| Lithium Aluminum Hydride (LiAlH₄) | (2,3-dihydro-1H-inden-1-yl)methanol | Diethyl ether, Tetrahydrofuran (THF) |

| Catalytic Hydrogenation (H₂) | (2,3-dihydro-1H-inden-1-yl)methanol | Palladium (Pd), Platinum (Pt), or Nickel (Ni) catalyst |

Nucleophilic Addition Reactions to the Carbonyl Center

The electrophilic carbon atom of the aldehyde group is susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-carbon bonds.

Grignard Reactions: Organomagnesium halides (Grignard reagents, RMgX) are potent carbon-based nucleophiles that add to the aldehyde to form secondary alcohols after an acidic workup. researchgate.net For example, the reaction with methylmagnesium bromide would yield 1-(2,3-dihydro-1H-inden-1-yl)ethanol. gauthmath.comaskfilo.com The mechanism involves the nucleophilic attack of the carbanion-like alkyl group from the Grignard reagent on the carbonyl carbon, forming an alkoxide intermediate which is then protonated. doubtnut.com

Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes. nih.gov The reaction involves a phosphorus ylide (a Wittig reagent, Ph₃P=CHR) attacking the aldehyde. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comresearchgate.net For instance, reacting this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would produce 1-vinyl-2,3-dihydro-1H-indene.

| Reagent Type | Nucleophile | Intermediate Product | Final Product |

| Grignard Reagent (RMgX) | Carbanion (R⁻) | Magnesium alkoxide | Secondary alcohol |

| Wittig Reagent (Ph₃P=CHR) | Ylide | Oxaphosphetane | Alkene |

| Organolithium (RLi) | Carbanion (R⁻) | Lithium alkoxide | Secondary alcohol |

| Cyanide (e.g., HCN, NaCN) | Cyanide ion (CN⁻) | Cyanohydrin | α-Hydroxy nitrile |

Condensation Reactions (e.g., Knoevenagel, aldol (B89426), with indanones/diketones)

Condensation reactions are crucial for forming new carbon-carbon bonds and extending the carbon skeleton.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), diethyl malonate), typically catalyzed by a weak base like piperidine (B6355638) or ammonia. sciensage.infobhu.ac.in The reaction proceeds through a nucleophilic addition of the carbanion generated from the active methylene compound to the aldehyde, followed by dehydration to yield a substituted alkene. nih.gov For example, the reaction with malononitrile would produce (2,3-dihydro-1H-inden-1-ylidene)malononitrile. researchgate.netresearchgate.net

Aldol Condensation: While a self-aldol condensation is possible if the aldehyde possesses α-hydrogens, this compound lacks these. Therefore, it can only act as the electrophilic partner in a crossed aldol condensation with another enolizable aldehyde or ketone.

Condensation with Indanones (Claisen-Schmidt Condensation): A particularly relevant reaction is the base-catalyzed Claisen-Schmidt condensation, a type of crossed aldol reaction, between an aldehyde and a ketone. libretexts.org this compound can react with an enolizable ketone like 1-indanone (B140024) or 2-indanone. usm.my In this reaction, the indanone is deprotonated at its α-carbon to form an enolate, which then acts as the nucleophile, attacking the carbonyl carbon of the indene-1-carbaldehyde. Subsequent dehydration yields a chalcone-like α,β-unsaturated ketone. researchgate.netresearchgate.net

| Reaction Type | Reactant Partner | Catalyst | Product Type |

| Knoevenagel | Malononitrile | Weak Base (e.g., Piperidine) | Substituted Alkene |

| Knoevenagel | Diethyl Malonate | Weak Base (e.g., Piperidine) | Substituted Alkene |

| Claisen-Schmidt | 1-Indanone | Base (e.g., NaOH, KOH) | α,β-Unsaturated Ketone |

| Claisen-Schmidt | 2-Indanone | Base (e.g., NaOH, KOH) | α,β-Unsaturated Ketone |

Reactivity of the Aromatic and Aliphatic Indene (B144670) Rings

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of the indene system can undergo electrophilic aromatic substitution (EAS). wikipedia.org The regiochemical outcome is determined by the directing effects of the substituents on the ring. In this case, the ring is substituted with an alkyl group (the fused five-membered ring) and a formyl group (CHO) attached to the aliphatic portion.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. organic-chemistry.org The reaction leads to the formation of an acylated indane derivative. Due to the deactivating nature of the aldehyde, harsh conditions might be required.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺). The substitution pattern will follow the directing rules mentioned above.

| Reaction | Reagents | Electrophile | Expected Major Products |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylium ion (RCO⁺) | Acyl-substituted indane |

| Nitration | HNO₃, H₂SO₄ | Nitronium ion (NO₂⁺) | Nitro-substituted indane |

| Halogenation | Br₂, FeBr₃ | Br⁺ | Bromo-substituted indane |

| Sulfonation | SO₃, H₂SO₄ | SO₃H⁺ | Indane sulfonic acid |

Functionalization of the Aliphatic Dihydroindene Ring

The aliphatic five-membered ring of this compound is a key site for introducing structural diversity. The functionalization of this dihydroindene ring system can lead to a variety of substituted indane derivatives. researchgate.net A common strategy involves the bromination of indene to produce dibromo- and tribromoindane intermediates. These halogenated compounds can then be treated with various silver salts, such as silver acetate, perchlorate, sulfate, and nitrate, in different solvents to yield a range of di- and tri-substituted indane derivatives. researchgate.net

Another approach to functionalizing the aliphatic ring involves multi-step synthetic sequences. For instance, derivatives of 2,3-dihydro-1H-indene can be synthesized with lipophilic groups introduced at the 2- or 3-positions of the scaffold. researchgate.net Such modifications can be achieved through a series of reactions that may include the use of reagents like ethane-1,2-dithiol, lithium aluminum hydride (LiAlH₄), and subsequent reactions to introduce desired functional groups. researchgate.net These synthetic strategies highlight the versatility of the dihydroindene core for creating a library of compounds with tailored properties.

Stereochemical Transformations and Isomerization Processes

The stereochemistry of this compound and its derivatives plays a crucial role in their chemical behavior and potential applications.

E/Z Isomerization of Derivatives

Derivatives of this compound that contain a double bond, such as oximes and hydrazones, can exhibit E/Z isomerization. This stereoisomerism arises from the restricted rotation around the C=N double bond. The formation of oximes from unsymmetrical ketones, for example, can lead to two possible stereoisomeric products. khanacademy.org This principle applies to the oxime derivatives of this compound, where the substituent on the nitrogen can be oriented either syn or anti to the dihydroindene ring system. The relative stability of these isomers and the conditions required for their interconversion are important considerations in their synthesis and characterization. Photochemical methods can also induce E/Z isomerization in related cyclic systems containing a carbon-carbon double bond, a concept that could potentially be extended to unsaturated derivatives of dihydroindene. researchgate.net

Tautomerism and Conformational Studies

Tautomerism is another important aspect of the chemistry of this compound. The presence of the aldehyde group allows for the possibility of keto-enol tautomerism, where a proton migrates from the α-carbon to the carbonyl oxygen, resulting in an enol form. In related indane systems, such as 2-acetylindan-1,3-dione, multiple tautomeric forms can exist, and their relative populations can be influenced by the solvent. researchgate.net Studies on such compounds have provided evidence for intramolecular proton transfer in the excited state, leading to different tautomeric forms. researchgate.net

Mechanistic Elucidation of Complex Transformations

The reactions of this compound can proceed through a variety of complex mechanisms, including proton transfer, hydride transfer, and cycloadditions.

Proton Transfer: Proton transfer is a fundamental step in many chemical reactions. nih.gov In the context of this compound, proton transfer can be involved in acid- or base-catalyzed reactions of the aldehyde group. Excited-state intramolecular proton transfer (ESIPT) has been observed in other aromatic aldehydes with hydroxyl groups, and similar phenomena could be relevant for suitably substituted derivatives of this compound. researchgate.net

Hydride Transfer: Hydride transfer reactions are characterized by the transfer of a hydride ion (H⁻) and are often redox-neutral processes. rsc.org These reactions have become an important tool for C(sp³)–H activation. rsc.orgresearchgate.net While specific examples involving this compound are not prevalent in the provided search results, the general principles of hydride transfer could be applied to this molecule, for instance, in reactions involving redox catalysts. The reactivity of acridine (B1665455) derivatives in hydride transfer reactions has been quantitatively studied, providing a framework for understanding such transformations. researchgate.net

Cycloadditions: The indene framework can participate in cycloaddition reactions. For example, a rhodium(I)-catalyzed decarbonylative [5+2−2] cycloaddition of 1H-indene-1,2,3-trione with norbornene has been used to synthesize 2,3-dihydro-1H-inden-1-one derivatives. rsc.org Diels-Alder reactions, a class of [4+2] cycloadditions, are also relevant to the indene system. One-pot multicomponent aza-Diels-Alder reactions have been performed with indene as the dienophile to produce indeno[2,1-c]quinolines. nih.gov

Strategies for Structural Diversification and Derivatization

The aldehyde functional group in this compound is a versatile handle for a wide range of chemical transformations, allowing for significant structural diversification.

Formation of Imines, Oximes, and Hydrazones

One of the most common and useful derivatization strategies for aldehydes is their condensation with primary amines and their derivatives to form imines (Schiff bases), oximes, and hydrazones. researchgate.netnih.gov This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. rdd.edu.iq

Imines are formed by the reaction of this compound with primary amines.

Oximes are produced when the aldehyde reacts with hydroxylamine. khanacademy.org

Hydrazones are synthesized through the condensation of the aldehyde with hydrazine (B178648) or its substituted derivatives. bohrium.com

These reactions are often reversible and can be catalyzed by acids. The resulting C=N double bond in these derivatives provides a platform for further functionalization and can also introduce new stereochemical elements into the molecule.

Interactive Data Table: Derivatization Reactions of this compound

| Reactant | Product Type | General Reaction Scheme |

| Primary Amine (R-NH₂) | Imine | C₁₀H₁₀O + R-NH₂ ⇌ C₁₀H₉-CH=N-R + H₂O |

| Hydroxylamine (NH₂OH) | Oxime | C₁₀H₁₀O + NH₂OH ⇌ C₁₀H₉-CH=N-OH + H₂O |

| Hydrazine (N₂H₄) | Hydrazone | C₁₀H₁₀O + N₂H₄ ⇌ C₁₀H₉-CH=N-NH₂ + H₂O |

Carbon-Carbon Bond Forming Reactions at the Aldehyde Position

The aldehyde functional group of this compound is a key site for chemical transformations, particularly for the formation of new carbon-carbon bonds. These reactions are fundamental in organic synthesis for extending the carbon skeleton and creating more complex molecules. The electrophilic nature of the carbonyl carbon allows it to react with a variety of carbon-based nucleophiles.

Wittig Reaction

The Wittig reaction is a widely used method to convert aldehydes and ketones into alkenes. wikipedia.orglibretexts.org This reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which acts as the carbon nucleophile. masterorganicchemistry.com For this compound, the reaction proceeds by the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon. libretexts.org This initially forms a betaine intermediate, which then cyclizes to a four-membered oxaphosphetane ring. libretexts.orglibretexts.org The driving force of the reaction is the subsequent collapse of the oxaphosphetane intermediate to form a stable triphenylphosphine oxide and the desired alkene. organic-chemistry.org The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is influenced by the nature of the substituents on the ylide and the reaction conditions. organic-chemistry.org Stabilized ylides typically favor the formation of (E)-alkenes, whereas non-stabilized ylides predominantly yield (Z)-alkenes. organic-chemistry.org

Grignard Reaction

Grignard reagents, which are organomagnesium halides (R-MgX), are potent carbon nucleophiles that readily add to the carbonyl group of aldehydes. organic-chemistry.orgmasterorganicchemistry.com The reaction of this compound with a Grignard reagent results in the formation of a new carbon-carbon bond and, after an acidic workup, yields a secondary alcohol. organic-chemistry.orgmasterorganicchemistry.com The mechanism involves the nucleophilic addition of the alkyl or aryl group from the Grignard reagent to the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.com This addition breaks the pi bond of the carbonyl group, leading to the formation of a magnesium alkoxide intermediate. Subsequent protonation of this intermediate with a dilute acid furnishes the final secondary alcohol product. masterorganicchemistry.com The choice of the Grignard reagent allows for the introduction of a wide variety of alkyl, vinyl, or aryl substituents at the former aldehyde position.

Aldol and Related Condensation Reactions

The Aldol reaction is a cornerstone of carbon-carbon bond formation that involves the reaction of an enolate ion with a carbonyl compound. wikipedia.org While this compound cannot form an enolate itself at the alpha-position to the carbonyl, it can act as an electrophilic partner in a "crossed" or mixed aldol reaction. masterorganicchemistry.com In this scenario, an enolate generated from another aldehyde or ketone attacks the carbonyl carbon of this compound. This addition reaction forms a β-hydroxy carbonyl compound, known as an aldol adduct. wikipedia.orgyoutube.com Under heating or specific reaction conditions, this adduct can undergo dehydration (loss of a water molecule) to form an α,β-unsaturated carbonyl compound, a process known as the aldol condensation. masterorganicchemistry.com A related reaction is the Claisen-Schmidt condensation, where an aldehyde or ketone reacts with an aromatic carbonyl compound lacking alpha-hydrogens in the presence of a base. For instance, derivatives of 2,3-dihydro-1H-inden-1-one can react with various substituted benzaldehydes in the presence of a base like potassium hydroxide (B78521) to form α,β-unsaturated ketone derivatives. nih.gov

| Reaction | Reagent Type | Intermediate | Product Type |

|---|---|---|---|

| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CHR) | Oxaphosphetane | Alkene |

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Magnesium Alkoxide | Secondary Alcohol |

| Crossed Aldol Reaction | Enolate (from another carbonyl compound) | Aldol Adduct (β-hydroxy carbonyl) | β-hydroxy aldehyde/ketone or α,β-unsaturated aldehyde/ketone |

Modification of the Dihydroindene Scaffold

Beyond transformations of the aldehyde group, the 2,3-dihydro-1H-indene scaffold itself can be chemically modified to produce a diverse range of derivatives. These modifications can occur on either the aromatic benzene ring or the five-membered dihydroindene ring, enabling the synthesis of compounds with varied structural and electronic properties.

Modification of the dihydroindene scaffold is a key strategy in medicinal chemistry. For example, a series of 2,3-dihydro-1H-indene derivatives have been designed and synthesized as potential tubulin polymerization inhibitors. nih.gov In these studies, modifications included introducing various substituents on the benzene ring of the indene core and altering the linker between the indene scaffold and another aromatic ring. nih.gov These structural changes were found to significantly impact the antiproliferative activities of the compounds. nih.gov

Another approach to scaffold modification involves catalytic C-H activation. A gold(I)-catalyzed procedure has been developed for the synthesis of indene derivatives through the direct activation of C(sp³)-H bonds. researchgate.net This method allows for the creation of electron-neutral, electron-poor, and electron-rich derivatives. researchgate.net Furthermore, rhodium-catalyzed reactions have been employed for the synthesis of 2,3-disubstituted indanones, demonstrating a method for modifying the five-membered ring. organic-chemistry.org Such catalytic processes offer efficient and atom-economical routes to functionalized dihydroindene structures.

The synthesis of various substituted 1H-indene-3-carboxylates has been achieved through a visible-light-promoted Wolff rearrangement, highlighting another pathway to create a versatile indene scaffold for further derivatization. rsc.org

| Modification Strategy | Reaction Type | Region Modified | Example Outcome |

|---|---|---|---|

| Substituent Introduction | Electrophilic Aromatic Substitution | Aromatic Ring | Introduction of nitro or halo groups |

| Catalytic C-H Activation | Gold(I) Catalysis | Aliphatic Ring (Csp³-H) | Formation of functionalized indenes |

| Tandem Cyclization | Rhodium Catalysis | Aliphatic Ring | Synthesis of 2,3-disubstituted indanones organic-chemistry.org |

| Rearrangement Reactions | Wolff Rearrangement | Scaffold Rearrangement | Formation of 1H-indene-3-carboxylates rsc.org |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. For 2,3-dihydro-1H-indene-1-carbaldehyde, a combination of one-dimensional and two-dimensional NMR techniques offers a comprehensive map of its proton and carbon framework.

¹H NMR for Proton Connectivity and Environment

The ¹H NMR spectrum of this compound provides crucial insights into the number, environment, and connectivity of its hydrogen atoms. The spectrum is characterized by distinct signals for the aromatic, aldehydic, and aliphatic protons.

The aldehydic proton (-CHO) typically appears as a singlet or a doublet in the downfield region of the spectrum, generally between δ 9-10 ppm, due to the deshielding effect of the adjacent carbonyl group. The protons on the benzene (B151609) ring of the indane structure resonate in the aromatic region, typically between δ 7.0-7.5 ppm. The specific splitting patterns of these aromatic protons can reveal their substitution pattern and coupling relationships.

The aliphatic protons of the five-membered ring exhibit more complex signals. The proton at the chiral center (C1), bonded to both the aromatic ring and the aldehyde group, is expected to appear as a multiplet. The four protons of the two methylene (B1212753) groups (C2 and C3) will present as complex multiplets due to both geminal and vicinal coupling.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Aldehydic H | 9.0 - 10.0 | s or d |

| Aromatic H | 7.0 - 7.5 | m |

| H-1 | 3.5 - 4.5 | m |

| H-2 | 2.0 - 3.0 | m |

Note: These are predicted ranges and actual values can vary based on solvent and experimental conditions.

¹³C NMR for Carbon Backbone Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data by providing a direct view of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the complete mapping of the carbon framework.

The carbonyl carbon of the aldehyde group is the most deshielded, typically appearing in the range of δ 190-200 ppm. The aromatic carbons will resonate between δ 120-150 ppm, with the quaternary carbons (those not bonded to hydrogen) often showing weaker signals. The aliphatic carbons of the five-membered ring will appear in the upfield region of the spectrum, generally between δ 20-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (δ) ppm |

|---|---|

| Carbonyl C | 190 - 200 |

| Aromatic C | 120 - 150 |

| C-1 | 45 - 60 |

| C-2 | 25 - 40 |

Note: These are predicted ranges and actual values can vary based on solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the vicinal protons in the five-membered ring (e.g., between H-1 and the H-2 protons, and between the H-2 and H-3 protons). It would also show couplings between adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is particularly valuable for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations would be expected between the aldehydic proton and the C-1 carbon, and between the H-1 proton and the aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structural features.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. bg.ac.rs This allows for the determination of the elemental composition of this compound, which has a molecular formula of C₁₀H₁₀O. The calculated exact mass can be compared to the experimentally measured mass to confirm the molecular formula with a high degree of confidence.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would likely involve the loss of the formyl group (CHO) or cleavage of the five-membered ring. Analysis of these fragment ions can help to confirm the connectivity of the different parts of the molecule.

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | C₁₀H₁₀O | 146.0732 |

Note: The observed m/z values will be very close to these calculated exact masses.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. bg.ac.rs The IR spectrum of this compound will exhibit several key absorption bands that confirm its structure.

The most prominent feature will be a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing in the region of 1720-1740 cm⁻¹. Another characteristic feature of aldehydes is the C-H stretching vibration of the aldehydic proton, which usually appears as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.

The spectrum will also show absorptions corresponding to the aromatic C-H stretching vibrations (above 3000 cm⁻¹) and aromatic C=C stretching vibrations (in the 1450-1600 cm⁻¹ region). The aliphatic C-H stretching vibrations of the five-membered ring will be observed just below 3000 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Aldehyde C=O | Stretch | 1720 - 1740 (strong) |

| Aldehyde C-H | Stretch | ~2720 and ~2820 (weak-medium) |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

For instance, the crystal structure of (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one reveals key features of the indene (B144670) ring system. In this related molecule, the 2,3-dihydro-1H-indene ring system is nearly planar. nih.gov The bond lengths and angles are within the normal ranges for such fused ring systems. nih.gov This planarity is a critical feature that influences the molecule's electronic and chemical properties.

The determination of the absolute configuration of chiral centers is another crucial application of X-ray crystallography, particularly when anomalous dispersion is used for a heavy atom present in the structure. For chiral molecules like this compound, which possesses a stereocenter at the C1 position, X-ray crystallography of a suitable crystalline derivative would be the unequivocal method to assign the (R) or (S) configuration.

Table 1: Crystallographic Data for a Related Indene Derivative (Data for (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one) nih.gov

| Parameter | Value |

| Chemical Formula | C₁₇H₁₁F₃O |

| Molecular Weight | 288.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.6546 (13) |

| b (Å) | 6.2050 (6) |

| c (Å) | 14.6546 (13) |

| β (°) | 113.774 (2) |

| Volume (ų) | 1302.7 (2) |

| Z | 4 |

This interactive table provides a summary of the unit cell parameters for a structurally similar compound, illustrating the type of data obtained from an X-ray crystallographic study.

Other Spectroscopic Techniques for Specialized Analyses (e.g., UV-Vis for electronic transitions)

UV-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. For aromatic aldehydes like this compound, two primary types of electronic transitions are expected: π → π* and n → π* transitions. jove.comquora.com

The π → π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions, resulting in strong absorption bands in the UV region. shivajicollege.ac.in The n → π* transition involves the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These are lower energy, and thus occur at longer wavelengths, but are symmetry-forbidden and result in weaker absorption bands. jove.comquora.com

In this compound, the benzene ring and the carbonyl group form a conjugated system. This conjugation is known to delocalize the π electrons, which lowers the energy gap between the π and π* orbitals. jove.com Consequently, this leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption maximum compared to non-conjugated systems. jove.com The exact position of the absorption maxima (λmax) can be influenced by the solvent polarity. youtube.com

Table 2: Expected Electronic Transitions for this compound

| Transition | Description | Expected Wavelength Region | Expected Intensity |

| π → π | Excitation of an electron from a π bonding to a π antibonding orbital. | Shorter wavelength (higher energy) | Strong |

| n → π | Excitation of a non-bonding electron to a π antibonding orbital. | Longer wavelength (lower energy) | Weak |

This interactive table summarizes the anticipated electronic transitions for the title compound based on general principles of UV-Vis spectroscopy for aromatic aldehydes.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of modern chemical research, offering a window into the molecular world that is often inaccessible through experimental means alone. For 2,3-dihydro-1H-indene-1-carbaldehyde, these methods can predict its three-dimensional structure, the distribution of electrons within the molecule, and its energetic properties with a high degree of accuracy.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a principal tool for computational chemists due to its favorable balance of accuracy and computational cost. This method is particularly well-suited for determining the equilibrium geometries and electronic structures of organic molecules like this compound. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, which simplifies the calculations significantly.

In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized structure provides detailed information about bond lengths, bond angles, and dihedral angles. For instance, in a related study on 2,3-dihydro-1H-indene, DFT calculations revealed a non-planar skeleton for the molecule. capes.gov.br

The electronic structure, including the distribution of electron density and the nature of chemical bonds, can also be thoroughly analyzed. Molecular electrostatic potential (MEP) maps, derived from DFT calculations, are particularly useful for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting sites susceptible to electrophilic and nucleophilic attack.

Table 1: Illustrative Optimized Geometrical Parameters for a Dihydroindene Derivative (Calculated using DFT)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.54 | ||

| C2-C3 | 1.51 | ||

| C1-C=O | 120.5 | ||

| H-C1-C2-H | 60.2 |

Note: The data in this table is illustrative and based on typical values for similar molecular scaffolds. Specific values for this compound would require a dedicated computational study.

Ab Initio Methods for Energetics and Properties

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, while often more computationally demanding than DFT, can provide highly accurate results for molecular energies and properties. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, etc.), and Coupled Cluster (CC) theory.

These methods are invaluable for calculating fundamental energetic properties such as the total energy of the molecule, heats of formation, and activation energies for chemical reactions. For this compound, ab initio calculations could be employed to precisely determine its stability and to explore the energy landscape of its various conformations. While no specific ab initio studies on this compound are publicly available, the application of these methods would follow established computational protocols.

Basis Set Selection and Computational Efficiency

The accuracy of any quantum chemical calculation is heavily dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets include more functions and can describe the distribution of electrons more accurately, but they also significantly increase the computational cost.

Commonly used basis sets in studies of organic molecules include the Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). The selection of a basis set is a compromise between the desired accuracy and the available computational resources. For a molecule of the size of this compound, a basis set like 6-311++G(d,p) would likely provide a good balance, as it includes polarization and diffuse functions that are important for describing the electronic structure of molecules with heteroatoms and potential for weak interactions. capes.gov.br

Molecular Orbital Analysis and Reactivity Prediction

The behavior of a molecule in a chemical reaction is governed by its molecular orbitals. By analyzing these orbitals, particularly the frontier molecular orbitals, it is possible to predict the reactivity of this compound.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor. Conversely, the energy of the LUMO is related to the electron affinity and indicates the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests that the molecule is more reactive.

For this compound, the aldehyde group is expected to significantly influence the energies and shapes of the frontier orbitals. The oxygen atom's lone pairs will likely contribute to the HOMO, while the π* orbital of the carbonyl group will be a major component of the LUMO. A computational study on 2,3-dihydro-1H-indene and its dione (B5365651) derivative highlighted the importance of the frontier orbital energy gap in determining reactivity. capes.gov.br

Table 2: Illustrative Frontier Molecular Orbital Energies for a Dihydroindene Derivative

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is illustrative and based on typical values for similar molecular scaffolds. Specific values for this compound would require a dedicated computational study.

Global and Local Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors provide a more quantitative picture of the molecule's behavior.

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = χ² / (2η).

In addition to these global descriptors, local reactivity descriptors can be used to identify the most reactive sites within the molecule. The Fukui function is a key local descriptor that indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of the most likely sites for nucleophilic, electrophilic, and radical attack.

Reaction Mechanism Modeling and Transition State Characterization

Theoretical calculations are instrumental in elucidating the complex mechanisms of chemical reactions. For the synthesis of indene (B144670) derivatives, computational modeling can map out the energy landscape of a reaction, identifying intermediates and the transition states that connect them.

Recent studies on the synthesis of indene scaffolds have utilized theoretical calculations to understand the reaction mechanism. For instance, the mechanism for a gold(I)-catalyzed synthesis of indene derivatives has been elucidated using a hybrid ONIOM(M08-HX/mixed-basis:PM6) computational scheme. researchgate.net This modeling revealed a pericyclic transformation that involves a mdpi.comresearchgate.net-hydride shift, leading to the formation of a gold(I)-carbene intermediate, which subsequently evolves to the final indene product. researchgate.net Such computational approaches are crucial for understanding how catalysts function and for optimizing reaction conditions to improve yields and selectivity.

Density Functional Theory (DFT) calculations have also been employed to explore the cycloaddition reactions that can form indene-type structures. In studies of Diels-Alder reactions, DFT is used to determine whether a reaction proceeds through a concerted or stepwise mechanism by locating the relevant transition states and calculating their energies. researchgate.net These computational models can predict potential reaction pathways and even subsequent isomerizations of the initial products. researchgate.net

Spectroscopic Property Prediction and Validation

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), infrared (IR), and UV-Visible spectra. scirp.orgnih.gov These predictions serve as a valuable tool for validating experimental data and aiding in the structural elucidation of newly synthesized compounds.

For derivatives of the indane structural element, NMR analysis has been successfully combined with theoretical predictions. In one study on 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, the predicted patterns for the hydrogen atoms of the two methylene (B1212753) groups in the indane moiety were found to coincide completely with the complex patterns observed in the experimental NMR spectra. researchgate.net This agreement between calculated and experimental data allows for the confident assignment of all H- and C-atom resonances and the determination of coupling constants. researchgate.net

The general approach involves optimizing the molecular geometry using a suitable level of theory (e.g., B3LYP with a basis set like 6-311+G(3df,2p)) and then calculating the NMR chemical shifts, vibrational frequencies, or electronic transitions. nih.govsciendo.com The accuracy of these predictions can be enhanced by considering solvent effects, often through models like the Polarizable Continuum Model (PCM). researchgate.netresearchgate.net

Below is a representative table illustrating how predicted spectroscopic data is compared with experimental values for validation purposes.

| Spectroscopic Parameter | Predicted Value (Computational) | Experimental Value | Reference Compound |

|---|---|---|---|

| 1H NMR Chemical Shift (ppm) - H on C-1' | Calculated Pattern Match | Observed Multiplet | 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene researchgate.net |

| UV-Vis λmax (nm) | 299.74 | ~300 | 3,3-diisopropyl-1-phenyltriazene scirp.org |

| IR Frequency (cm-1) - C=O stretch | Calculated Frequency | Observed Band | Anilide Derivatives sciendo.com |

Intermolecular Interactions and Crystal Packing Studies

Understanding the intermolecular interactions within a crystal is fundamental to the field of crystal engineering. Computational studies can quantify the various non-covalent forces, such as hydrogen bonds and van der Waals interactions, that dictate how molecules of this compound would arrange themselves in a solid state.

While a specific crystallographic study for this compound is not detailed in the provided literature, the methodologies are well-established. Such an investigation would typically involve solving the crystal structure using X-ray diffraction and then employing computational tools to analyze the supramolecular assembly. bohrium.com Techniques like Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify bond critical points (BCPs) between atoms of neighboring molecules, which provides evidence for specific interactions like dihydrogen bonds.

Conformational Dynamics and Isomer Stability Calculations

Molecules with flexible regions, like the five-membered ring in the indane core, can exist in multiple conformations. Furthermore, substitutions on the ring can lead to various isomers. Computational chemistry is essential for determining the relative stability of these different structures and the energy barriers for conversion between them. mdpi.com

Theoretical calculations can provide insights into the relative stabilities of isomers. scirp.org For instance, in studies of hydrindanone derivatives, a related bicyclic system, MM2 calculations were used to compare the steric energies of cis and trans isomers. nih.gov These calculations showed that while cis-isomers are often more stable, this is not a universal rule and the relative stability can be influenced by substituents. nih.gov

For indane-based photoswitches, computational analysis has been used to study different rotational isomers (rotamers). The energy barrier for rotation between "rot 0" and "rot 180" conformers was calculated to be approximately 30 kJ/mol. mdpi.com The relative stability of these conformers was assessed by calculating their Gibbs free energies, which allows for the prediction of their equilibrium populations in solution. mdpi.com

The following table presents data from a computational study on an indane derivative, illustrating the energy differences between isomers.

| Isomer/Conformer | Calculated Relative Energy (kJ/mol) | Predicted Population | Methodology |

|---|---|---|---|

| 4-aphin "rot 180" | 0.0 | 73% | Gibbs Energy Calculation mdpi.com |

| 4-aphin "rot 0" | ~1.0 | 27% | Gibbs Energy Calculation mdpi.com |

| Hydrindanone (cis) | -0.8 kcal/mol (more stable) | Favored | MM2 Calculation nih.gov |

| Hydrindanone (trans) | 0.0 | Disfavored | MM2 Calculation nih.gov |

Applications of 2,3 Dihydro 1h Indene 1 Carbaldehyde in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The indane framework is a recurring motif in numerous biologically active compounds, and 2,3-dihydro-1H-indene-1-carbaldehyde provides a convenient entry point for the synthesis of these complex molecules. The aldehyde functionality acts as a versatile handle for various carbon-carbon bond-forming reactions, enabling the elaboration of the indane core into more intricate structures.

For instance, research has focused on the design and synthesis of novel 2,3-dihydro-1H-indene derivatives as potent tubulin polymerization inhibitors for cancer therapy. While not always explicitly starting from the carbaldehyde, the synthetic strategies often involve the introduction of a one-carbon unit at the 1-position of the indane ring, a transformation for which this compound is an ideal precursor. These synthetic efforts have led to the discovery of compounds with significant antiproliferative and anti-angiogenic activities.

Furthermore, the development of new synthetic methodologies targeting the indane scaffold highlights its importance. Catalytic and practical procedures for the synthesis of indenes through direct C-H activation have been developed, underscoring the value of functionalized indanes as key intermediates. researchgate.net The subsequent conversion of these indenes to dihydro-indene derivatives, including those bearing a carbaldehyde group, opens up avenues for the synthesis of a diverse array of complex organic molecules.

Scaffold for Chemical Libraries and Analog Design

The concept of privileged scaffolds, molecular frameworks that can bind to multiple biological targets, is a cornerstone of modern medicinal chemistry. The 2,3-dihydro-1H-indene core is considered a privileged scaffold due to its rigid, three-dimensional structure that can be readily functionalized to explore chemical space. This compound is an excellent starting point for the construction of chemical libraries based on this scaffold.

The aldehyde group can be readily transformed into a wide variety of other functional groups or used in multicomponent reactions to rapidly generate a diverse set of analogs. For example, the aldehyde can undergo reactions such as Wittig olefination, Knoevenagel condensation, and reductive amination to introduce a wide range of substituents and build molecular complexity. This versatility allows for the systematic modification of the indane core to optimize biological activity and explore structure-activity relationships (SAR).

Patents have been filed for the creation of combinatorial libraries based on the indane scaffold for drug discovery purposes. These libraries are synthesized using solid-phase methodologies, where the indane core is anchored to a resin and subsequently elaborated through a series of chemical transformations. The use of this compound or its derivatives in such synthetic schemes would allow for the efficient generation of a large number of diverse compounds for high-throughput screening.

Precursor in the Synthesis of Advanced Materials and Functional Organic Structures

The application of this compound extends beyond the realm of medicinal chemistry into the development of advanced materials. The unique electronic and photophysical properties of the indane ring system can be harnessed in the design of novel organic dyes and semiconductors.

The aldehyde functionality of this compound can be utilized to synthesize conjugated systems, which are the fundamental components of many organic electronic materials. For example, condensation reactions with active methylene (B1212753) compounds can extend the π-conjugation of the indane core, leading to molecules with tailored absorption and emission properties suitable for use as dyes. While specific examples of dyes derived directly from this compound are not extensively documented in readily available literature, the fundamental reactivity of the aldehyde group makes it a plausible precursor for such applications.

In the field of organic semiconductors, the indane scaffold can be incorporated into larger conjugated molecules to influence their solid-state packing and charge transport properties. The synthesis of organic copolymers and compositions for use in organic thin-film transistors (OTFTs) and other electronic devices often involves the polymerization of functionalized aromatic monomers. The derivatization of this compound could provide novel monomers for the synthesis of new semiconducting polymers with potentially enhanced performance characteristics.

Future Research Directions and Challenges

Development of Highly Efficient and Selective Synthetic Routes

The creation of 2,3-dihydro-1H-indene-1-carbaldehyde and its analogs presents ongoing challenges in achieving high efficiency and selectivity. Traditional multi-step syntheses, often starting from β-phenylpropionic acids via intramolecular Friedel-Crafts acylation to form an indanone intermediate, can be cumbersome and generate significant waste. sci-hub.ru Future research is geared towards more streamlined and atom-economical approaches.

A primary challenge is the control of stereoselectivity at the C1 position, which is a chiral center. Enantioselective synthesis is crucial for pharmaceutical applications, and developing methods that provide high enantiomeric excess is a key objective. rsc.org Strategies involving asymmetric catalysis are at the forefront of this effort. Furthermore, improving regioselectivity in reactions involving substituted indanes remains an area for development to avoid the formation of undesired isomers.

Recent advancements in C-H activation offer a promising avenue for more direct and efficient syntheses. For instance, gold(I) or platinum(II)-catalyzed direct C(sp³)-H activation presents a modern alternative to classical methods, potentially reducing the number of synthetic steps required. researchgate.net The ongoing challenge is to adapt these powerful techniques for the specific and controlled synthesis of the 1-carbaldehyde derivative.

Exploration of Novel Catalytic Systems for Challenging Transformations

The future of synthesizing and modifying this compound heavily relies on the discovery and application of novel catalytic systems. These systems are essential for overcoming existing limitations in yield, selectivity, and substrate scope.

Key Areas of Catalytic Exploration:

| Catalytic System | Potential Application & Challenges |

| Transition Metal Catalysis | Palladium-catalyzed cross-coupling reactions are being explored for creating functionalized indanes. nih.govacs.org A significant challenge lies in developing catalysts, like specialized palladium pre-catalyst complexes, that are effective for substrates with potentially coordinating groups. nih.gov Gold(I) catalysis shows promise for direct Csp3-H activation, offering a more direct synthetic route. researchgate.net |

| Organocatalysis | Asymmetric organocatalysis is a powerful tool for establishing stereocenters. Chiral N-heterocyclic carbenes (NHCs) and aminocatalysts can be used in cascade reactions to build the indane core with high stereocontrol. rsc.orgnih.gov The challenge is to design catalysts that are highly effective for specific transformations of the indane aldehyde, minimizing catalyst loading and reaction times. |

| Biocatalysis | The use of enzymes offers a highly selective and environmentally friendly approach. jddhs.com Future research could explore enzymes for the stereoselective reduction of a corresponding ketone to an alcohol, followed by oxidation to the aldehyde, or for direct asymmetric transformations on the indane scaffold. Identifying or engineering enzymes with the desired activity and stability remains a significant hurdle. |

These novel catalytic approaches are crucial for performing challenging transformations such as asymmetric alkylations, reductions, and C-H functionalizations directly on the indane ring system, thereby providing access to a wider range of complex derivatives.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis represents a paradigm shift from traditional batch processing. researchgate.net This technology offers enhanced control over reaction parameters, improved safety, and greater scalability, making it highly suitable for the synthesis of fine chemicals like this compound. nih.govnih.gov

Flow chemistry allows for precise management of reaction time, temperature, and mixing, which can lead to higher yields and selectivities. nih.gov For instance, exothermic reactions can be controlled more effectively, and hazardous intermediates can be generated and consumed in situ, minimizing risk. nih.gov The selective reduction of esters to aldehydes, a relevant transformation for accessing carbaldehyde functionalities, has been shown to benefit significantly from the precise control offered by flow systems. researchgate.net

Advantages of Integrating Flow Chemistry:

| Feature | Benefit for Synthesis |

| Precise Control | Improved yield and selectivity by accurately managing temperature, pressure, and residence time. nih.gov |

| Enhanced Safety | Safe handling of hazardous reagents and unstable intermediates in small, controlled volumes. nih.gov |

| Scalability | Seamless scaling from laboratory research to industrial production by running the system for longer periods. nih.gov |

| Automation | High-throughput screening of reaction conditions and automated process optimization. |

| Telescoped Synthesis | Combining multiple reaction steps into a single continuous sequence without manual workup of intermediates. acs.org |

Future research will focus on developing robust, uninterrupted multi-step flow syntheses for complex molecules like chiral indane derivatives. rsc.orgrsc.org This involves designing integrated systems that incorporate reaction, separation, and purification steps, paving the way for more efficient and automated chemical manufacturing.

Deeper Understanding of Structure-Reactivity Relationships through Computational Studies

Computational chemistry has become an indispensable tool for understanding and predicting chemical behavior. For this compound, theoretical studies can provide profound insights into its structure-reactivity relationships, guiding the rational design of new synthetic routes and catalysts.

Using methods like Density Functional Theory (DFT), researchers can model the electronic structure of the molecule to predict sites of reactivity. nih.gov For example, computational analysis can determine the electrophilicity of the aldehyde carbon and the nucleophilicity of the aromatic ring, helping to anticipate the outcomes of various reactions. nih.gov Such studies can also elucidate the mechanisms of complex catalytic cycles, as has been done for gold-catalyzed indene (B144670) synthesis, by calculating the energies of intermediates and transition states. researchgate.net

Future work in this area will likely involve:

Predictive Modeling: Developing accurate computational models to predict the stereochemical outcome of asymmetric reactions involving the indane scaffold.

Catalyst Design: Using computational screening to identify promising new catalyst structures for specific transformations before committing to laboratory synthesis.

Mechanism Elucidation: Investigating the detailed reaction pathways of novel transformations to understand the origins of selectivity and reactivity. mdpi.com

Reactivity Descriptors: Applying quantum mechanical descriptors (e.g., HOMO-LUMO gap, electrostatic potential) to quantify the reactivity of various substituted indane derivatives and correlate these properties with experimental results. ajpchem.orgrsc.org

By combining computational insights with experimental validation, chemists can accelerate the discovery and optimization of chemical processes.

Investigation of Sustainable and Environmentally Benign Methodologies

In line with the principles of green chemistry, future research must prioritize the development of sustainable methods for synthesizing this compound. This involves minimizing waste, reducing energy consumption, and using less hazardous materials. jddhs.comjocpr.com

Key strategies for greener synthesis include:

Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, supercritical CO₂, or bio-based solvents. jocpr.com In some cases, developing solvent-free reaction conditions is the ideal goal. jddhs.com

Catalysis: Shifting from stoichiometric reagents to catalytic processes (including biocatalysis and recyclable heterogeneous catalysts) to improve atom economy and reduce waste. jddhs.com

Renewable Feedstocks: Exploring synthetic routes that begin from renewable raw materials instead of petroleum-based starting materials. ejcmpr.com

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or reactions that can be performed at ambient temperature and pressure. nih.gov

Flow chemistry itself is considered a green technology because it often leads to higher yields, uses less solvent, and minimizes waste streams compared to batch processing. researchgate.netrsc.org The continuous nature of flow systems is inherently more resource-efficient for large-scale production. By focusing on these sustainable methodologies, the chemical community can ensure that the synthesis of valuable compounds like this compound is both economically viable and environmentally responsible.

Q & A